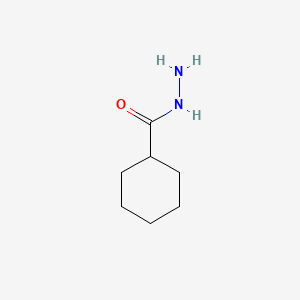![molecular formula C17H16N2O6 B1361665 Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate CAS No. 1033463-24-9](/img/structure/B1361665.png)
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate is an organic compound with a complex structure that includes an acetylamino group, a nitrobenzyl group, and a benzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate typically involves multiple steps. One common method starts with the nitration of methyl 4-hydroxybenzoate to introduce the nitro group. This is followed by the protection of the hydroxyl group using a benzyl group. The next step involves the acetylation of the amino group. Finally, the protected hydroxyl group is deprotected to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions can be used.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The benzenecarboxylate ester can be hydrolyzed to release active carboxylic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(acetylamino)benzoate
- Methyl 4-(nitrobenzyl)benzoate
- Methyl 4-(hydroxybenzyl)benzoate
Uniqueness
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate is unique due to the presence of both acetylamino and nitrobenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUKWVVZWXRENP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














